Cas no 2229282-33-9 (tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate)
tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate
- 2229282-33-9
- tert-butyl N-[4-hydroxy-3-(sulfanylmethyl)phenyl]carbamate
- EN300-1873674
-
- Inchi: 1S/C12H17NO3S/c1-12(2,3)16-11(15)13-9-4-5-10(14)8(6-9)7-17/h4-6,14,17H,7H2,1-3H3,(H,13,15)
- InChI Key: LXDBQZAZWSTTCQ-UHFFFAOYSA-N
- SMILES: SCC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)O
Computed Properties
- Exact Mass: 255.09291458g/mol
- Monoisotopic Mass: 255.09291458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 59.6Ų
tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1873674-0.05g |
tert-butyl N-[4-hydroxy-3-(sulfanylmethyl)phenyl]carbamate |
2229282-33-9 | 0.05g |
$1080.0 | 2023-09-18 | ||
| Enamine | EN300-1873674-0.1g |
tert-butyl N-[4-hydroxy-3-(sulfanylmethyl)phenyl]carbamate |
2229282-33-9 | 0.1g |
$1131.0 | 2023-09-18 | ||
| Enamine | EN300-1873674-0.25g |
tert-butyl N-[4-hydroxy-3-(sulfanylmethyl)phenyl]carbamate |
2229282-33-9 | 0.25g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1873674-0.5g |
tert-butyl N-[4-hydroxy-3-(sulfanylmethyl)phenyl]carbamate |
2229282-33-9 | 0.5g |
$1234.0 | 2023-09-18 | ||
| Enamine | EN300-1873674-1.0g |
tert-butyl N-[4-hydroxy-3-(sulfanylmethyl)phenyl]carbamate |
2229282-33-9 | 1g |
$1286.0 | 2023-06-01 | ||
| Enamine | EN300-1873674-2.5g |
tert-butyl N-[4-hydroxy-3-(sulfanylmethyl)phenyl]carbamate |
2229282-33-9 | 2.5g |
$2520.0 | 2023-09-18 | ||
| Enamine | EN300-1873674-5.0g |
tert-butyl N-[4-hydroxy-3-(sulfanylmethyl)phenyl]carbamate |
2229282-33-9 | 5g |
$3728.0 | 2023-06-01 | ||
| Enamine | EN300-1873674-10.0g |
tert-butyl N-[4-hydroxy-3-(sulfanylmethyl)phenyl]carbamate |
2229282-33-9 | 10g |
$5528.0 | 2023-06-01 | ||
| Enamine | EN300-1873674-1g |
tert-butyl N-[4-hydroxy-3-(sulfanylmethyl)phenyl]carbamate |
2229282-33-9 | 1g |
$1286.0 | 2023-09-18 | ||
| Enamine | EN300-1873674-5g |
tert-butyl N-[4-hydroxy-3-(sulfanylmethyl)phenyl]carbamate |
2229282-33-9 | 5g |
$3728.0 | 2023-09-18 |
tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate
Introduction to Tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate (CAS No. 2229282-33-9)
Tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate, a compound with the CAS number 2229282-33-9, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a tert-butyl group and a N-4-hydroxy-3-(sulfanylmethyl)phenyl moiety makes it an intriguing candidate for further investigation.
The tert-butyl group, known for its steric hindrance, can influence the reactivity and binding affinity of the molecule. This feature is particularly valuable in medicinal chemistry, where precise control over molecular interactions is crucial. On the other hand, the N-4-hydroxy-3-(sulfanylmethyl)phenyl part introduces hydrophilic and nucleophilic characteristics, enhancing the compound's solubility and reactivity in various biochemical pathways.
In recent years, there has been a growing interest in carbamate-based compounds due to their versatility in drug design. Carbamates are known for their ability to act as intermediates in the synthesis of more complex molecules. The specific arrangement of atoms in Tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate suggests potential applications in the development of novel therapeutic agents.
One of the most promising areas of research involving this compound is its potential role as a precursor in the synthesis of enzyme inhibitors. Enzyme inhibition is a key strategy in drug development, aiming to modulate biological pathways by interfering with specific enzymatic activities. The structural features of Tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate make it a suitable candidate for designing molecules that can selectively target and inhibit certain enzymes.
Recent studies have highlighted the importance of hydroxymethyl and sulfanyl groups in enhancing the bioactivity of pharmaceutical compounds. These functional groups can participate in hydrogen bonding and other non-covalent interactions, which are critical for achieving high affinity and selectivity in drug-receptor binding. The presence of both hydroxymethyl and sulfanyl groups in Tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate suggests that it may exhibit strong binding properties with biological targets.
The tert-butyl group also plays a role in stabilizing the molecule against metabolic degradation. This stability is essential for ensuring that the compound remains active within the biological system long enough to exert its therapeutic effects. Additionally, the hydrophobic nature of the tert-butyl group can be advantageous in designing drugs that require good oral bioavailability.
In conclusion, Tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate (CAS No. 2229282-33-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, including the tert-butyl, N-4-hydroxy, and sulfanylmethyl groups, make it an attractive candidate for further exploration. As research continues to uncover new applications for carbamate-based compounds, Tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate is likely to play a crucial role in the development of innovative therapeutic strategies.
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